An In-depth Technical Guide to N-(2-phenylethyl)oxolan-3-amine Hydrochloride: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to N-(2-phenylethyl)oxolan-3-amine Hydrochloride: Synthesis, Characterization, and Scientific Context
For Research, Scientific, and Drug Development Professionals
Introduction and Molecular Framework
N-(2-phenylethyl)oxolan-3-amine hydrochloride belongs to the broad class of phenethylamine derivatives, compounds known for their diverse pharmacological activities. The core structure consists of a phenylethyl group attached to the nitrogen atom of a 3-aminotetrahydrofuran ring. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.
The combination of the lipophilic phenylethyl moiety and the more polar, conformationally constrained tetrahydrofuran ring presents a unique structural motif. The tetrahydrofuran ring, in particular, is a prevalent scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and serve as a versatile building block. The nitrogen atom's position on the 3-carbon of the oxolane ring is a key structural feature, influencing its chemical reactivity and potential biological interactions.
Physicochemical and Structural Properties
The anticipated properties of N-(2-phenylethyl)oxolan-3-amine hydrochloride are summarized in the table below. These are estimated based on the properties of its parent compounds, phenylethylamine and 3-aminotetrahydrofuran.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C12H18ClNO | Based on structural components |
| Molecular Weight | 227.73 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides[1] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | The hydrochloride salt enhances aqueous solubility[1] |
| Chirality | The C3 position of the oxolane ring is a chiral center, leading to (R) and (S) enantiomers. | Based on the substituted tetrahydrofuran ring. |
Synthesis and Reaction Mechanisms
The synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride can be approached through several established synthetic strategies. A logical and common method would be reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient route to synthesize N-(2-phenylethyl)oxolan-3-amine is the reductive amination of tetrahydrofuran-3-one with 2-phenylethylamine. This is a widely used method for forming carbon-nitrogen bonds.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride via reductive amination.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology for the proposed synthesis.
Materials:
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Tetrahydrofuran-3-one
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2-Phenylethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)3)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-one (1.0 eq) and anhydrous dichloromethane.
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Amine Addition: Add 2-phenylethylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
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Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored. Stir the reaction at room temperature for 12-24 hours.
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Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base. This can be purified further by column chromatography on silica gel if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring.
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Isolation of the Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-phenylethyl)oxolan-3-amine hydrochloride as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized N-(2-phenylethyl)oxolan-3-amine hydrochloride, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group, the ethylenic bridge protons, and the protons of the tetrahydrofuran ring. ¹³C NMR will show distinct signals for all unique carbon atoms in the molecule. | Structural elucidation and confirmation of the covalent framework. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns. | Determination of the molecular weight and confirmation of the molecular formula. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (in the salt form), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the ether linkage in the tetrahydrofuran ring. | Identification of functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates the purity of the compound. Chiral HPLC can be used to separate and quantify the (R) and (S) enantiomers. | Purity assessment and enantiomeric separation. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C12H18ClNO. | Confirmation of the empirical formula and purity. |
Potential Applications and Research Context
Substituted phenylethylamines are a well-established class of compounds with a wide range of biological activities, often targeting the central nervous system. The introduction of the 3-aminotetrahydrofuran moiety can modulate the parent molecule's properties, such as its polarity, metabolic stability, and ability to form hydrogen bonds.
The structural motif of N-(2-phenylethyl)oxolan-3-amine hydrochloride makes it a potential candidate for investigation in several areas of drug discovery, including:
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Neurological Disorders: As a derivative of phenylethylamine, it could be explored for its potential interactions with neurotransmitter systems.
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Cardiovascular Diseases: Certain aminotetrahydrofuran derivatives have been investigated for their cardiovascular effects.
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As a Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Further research would be necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Conclusion
While N-(2-phenylethyl)oxolan-3-amine hydrochloride may not be a widely cataloged compound, its synthesis and characterization can be readily achieved through established chemical principles. This guide provides a foundational framework for its preparation and analysis, drawing upon the extensive literature of its constituent chemical fragments. As with any novel compound, thorough analytical characterization is paramount to confirm its structure and purity before its use in further research and development applications.
References
A comprehensive list of references will be provided upon the identification of specific literature detailing the synthesis or application of this exact compound or its closest analogs. The principles and techniques described herein are based on standard organic chemistry textbooks and a wide body of scientific literature on phenylethylamines and substituted tetrahydrofurans.
